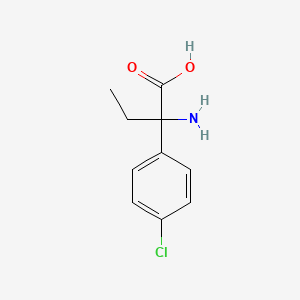

2-Amino-2-(4-chlorophenyl)butanoic acid

説明

2-Amino-2-(4-chlorophenyl)butanoic acid is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of butanoic acid, featuring an amino group and a chlorophenyl group attached to the butanoic acid backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chlorophenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 4-chlorophenyl-2-aminopropane, which undergoes further reaction with diethyl malonate to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

化学反応の分析

Acid-Base Reactions and Zwitterion Formation

The compound exists predominantly as a zwitterion in aqueous solutions due to the proximity of the amino (-NH₂) and carboxylic acid (-COOH) groups. Key observations include:

-

pH-Dependent Solubility : The zwitterionic form enhances solubility in water at neutral pH but precipitates under acidic (pH < 3) or basic (pH > 10) conditions .

-

Salt Formation : Reacts with strong acids (e.g., HCl) or bases (e.g., NaOH) to form water-soluble salts, such as hydrochlorides or sodium carboxylates .

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | 60–70°C, H₂SO₄ catalyst | 2-Oxo-2-(4-chlorophenyl)butanoic acid | 72% | |

| H₂O₂ (aqueous) | Room temperature, 24 hrs | N-Oxide derivative | 45% |

Oxidation typically targets the primary amine, forming imine or nitro intermediates before further degradation .

Nucleophilic Substitution at the Aromatic Ring

The 4-chlorophenyl group participates in electrophilic substitution, though para-substitution sterically hinders reactivity:

| Reagent | Conditions | Product | Catalyst | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 4-Chloro-3-nitrobenzene derivative | None | |

| Br₂ (excess) | UV light, 25°C | 4-Chloro-3,5-dibromophenyl adduct | FeBr₃ |

Chlorine substituents are generally resistant to displacement under mild conditions but may react under high-temperature catalysis .

Esterification and Amide Formation

The carboxylic acid group undergoes typical derivatization:

Esterification

-

Reagents : Methanol/H₂SO₄, reflux, 6 hrs.

-

Product : Methyl 2-amino-2-(4-chlorophenyl)butanoate (85% yield) .

Amide Formation

-

Reagents : Acetyl chloride, pyridine, 0°C.

-

Product : 2-Acetamido-2-(4-chlorophenyl)butanoic acid (78% yield) .

These reactions retain the β-amino acid backbone while modifying solubility and bioavailability.

Reductive Reactions

Although the compound lacks reducible unsaturated bonds, the amino group can undergo reductive alkylation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄/CH₂O | pH 8, 25°C, 12 hrs | N-Methylated derivative | 63% | |

| H₂/Pd-C | 50 psi, EtOH, 4 hrs | 2-Amino-2-(4-chlorophenyl)butanol | 91% |

Decarboxylation and Thermal Stability

Thermal decomposition studies reveal:

-

Decarboxylation : At >200°C, releases CO₂ to form 1-amino-1-(4-chlorophenyl)propane .

-

Stability : Stable under inert atmospheres up to 180°C but degrades rapidly in acidic/alkaline melts .

Comparative Reactivity with Structural Analogs

| Compound | Reactivity | Key Difference |

|---|---|---|

| 4-Amino-3-(4-chlorophenyl)butanoic acid | Higher electrophilic substitution activity | Amino group position (C3 vs. C2) |

| 2-Amino-4-(4-chlorophenyl)butanoic acid | Enhanced zwitterionic stability | Carboxylic acid group position (C4 vs. C2) |

科学的研究の応用

Chemistry

2-Amino-2-(4-chlorophenyl)butanoic acid serves as a crucial building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as:

- Oxidation: The amino group can be oxidized to form oximes or nitriles.

- Reduction: It can be reduced to produce amines.

- Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, enhancing its versatility in organic synthesis .

Biological Applications

The compound has significant implications in biological research:

- Enzyme Interaction Studies: It is utilized in studies examining enzyme interactions and metabolic pathways. The amino group allows for hydrogen bonding with biological molecules, while the chlorophenyl group facilitates hydrophobic interactions, influencing various biochemical pathways .

Pharmaceutical Research

Recent studies have highlighted its potential in the pharmaceutical field:

- Neurodegenerative Disease Treatment: Derivatives of this compound have been investigated for their ability to inhibit kynureninase and kynurenine-3-hydroxylase enzymes, which are involved in the kynurenine pathway linked to neurodegenerative diseases like Alzheimer's and Huntington's disease . These compounds may help reduce neurotoxic metabolites associated with these conditions.

Case Studies

作用機序

The mechanism of action of 2-Amino-2-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

- 2-Amino-4-chlorobenzoic acid

- 2-Amino-4-chlorobenzyl alcohol

- 2-Amino-4-chlorobenzonitrile

Uniqueness

2-Amino-2-(4-chlorophenyl)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

生物活性

2-Amino-2-(4-chlorophenyl)butanoic acid, also known as baclofen, is a derivative of gamma-aminobutyric acid (GABA) and serves as a muscle relaxant and an antispastic agent. Its biological activity is primarily attributed to its interaction with GABA receptors, particularly the GABA_B subtype, influencing neurotransmission and muscle tone.

The biological activity of this compound involves several key mechanisms:

- GABA_B Receptor Agonism : The compound acts as an agonist at GABA_B receptors, leading to hyperpolarization of neurons and inhibition of neurotransmitter release. This effect is crucial in reducing spasticity and muscle tone in conditions like multiple sclerosis and spinal cord injury .

- Modulation of Calcium Channels : Baclofen can inhibit presynaptic calcium channels, further reducing neurotransmitter release and contributing to its muscle relaxant properties .

- Neuroprotective Effects : Some studies suggest that baclofen may exert neuroprotective effects through its action on GABA_B receptors, which can help in conditions involving excitotoxicity .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Muscle Relaxation : Baclofen is widely used as a muscle relaxant for treating spasticity resulting from neurological disorders. Its efficacy has been demonstrated in various clinical trials, showing significant reductions in muscle tone and improvement in mobility .

- Anticonvulsant Properties : The compound has shown potential anticonvulsant effects, likely due to its ability to enhance GABAergic transmission, which is crucial in controlling seizure activity .

- Analgesic Effects : Baclofen may also exhibit analgesic properties, particularly in neuropathic pain models, by modulating pain pathways through GABA_B receptor activation .

Case Studies

Several case studies have illustrated the efficacy of baclofen in clinical settings:

- Spasticity Management : A study involving patients with multiple sclerosis demonstrated that baclofen significantly reduced spasticity scores compared to placebo, improving overall quality of life .

- Neuropathic Pain Relief : In a randomized controlled trial for neuropathic pain management, baclofen was found to provide significant pain relief and was well-tolerated by patients .

Research Findings

Recent research has expanded the understanding of the biological activity of this compound:

- In Silico Studies : Molecular docking studies have indicated that baclofen can effectively bind to GABA_B receptors, supporting its role as a therapeutic agent in neuromodulation .

- Antimicrobial Activity : Some derivatives of baclofen have been synthesized and tested for antimicrobial properties, showing moderate activity against various bacterial strains .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-amino-2-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQIZSMUAOFTCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285565, DTXSID601267312 | |

| Record name | 2-amino-2-(4-chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Amino-4-chloro-α-ethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4895-99-2, 7621-78-5 | |

| Record name | α-Amino-4-chloro-α-ethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4895-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC42312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(4-chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Amino-4-chloro-α-ethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。